molecular formula C19H18N2O4 B2633220 N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852372-01-1

N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2633220
CAS No.: 852372-01-1
M. Wt: 338.363
InChI Key: BWAQQICIWQGXTD-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-glyoxylamide derivative characterized by a 2-methyl-substituted indole core linked to a 3,4-dimethoxyphenyl group via a glyoxylamide bridge. Its molecular formula is C₁₉H₁₈N₂O₄, with a molecular weight of 338.36 g/mol. The compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive indole derivatives, particularly in oncology and neurology research .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-11-17(13-6-4-5-7-14(13)20-11)18(22)19(23)21-12-8-9-15(24-2)16(10-12)25-3/h4-10,20H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAQQICIWQGXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Acylation Reaction: The indole derivative undergoes acylation with an appropriate acyl chloride or anhydride to introduce the oxoacetamide group.

    Coupling with Dimethoxyphenyl Group: The final step involves coupling the acylated indole with 3,4-dimethoxyaniline under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the oxoacetamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Indole Core

Methyl vs. Adamantane Substitution
  • N-(3,4-Dimethoxyphenyl)-2-(2-Adamantan-1-yl-1H-indol-3-yl)-2-oxoacetamide ():
    • The adamantane group introduces steric bulk, enhancing lipophilicity (ClogP ≈ 5.2 vs. 3.8 for the target compound).
    • Biological Impact : Adamantane derivatives show improved blood-brain barrier penetration but reduced aqueous solubility (<0.1 mg/mL vs. 1.2 mg/mL for the target) .
    • Synthesis : Requires n-BuLi and low-temperature conditions (−78°C), unlike the target compound’s milder synthesis .
Dimethylindole Variants
  • C730-0632 (N-(3,4-Dimethoxyphenyl)-2-(1,2-Dimethyl-1H-indol-3-yl)-2-oxoacetamide) ():
    • Dual methyl groups at indole positions 1 and 2 increase metabolic stability (t₁/₂ = 8.2 h vs. 5.5 h for the target) but reduce binding affinity to MDM2 (IC₅₀ = 12 μM vs. 8 μM) .

Modifications on the Aromatic Ring

Methoxy vs. Chlorophenyl Groups
  • N-(4-Fluorobenzyl)-2-(2-Adamantan-1-yl-1H-indol-3-yl)-2-oxoacetamide ():
    • Fluorine substitution enhances electronegativity, improving receptor binding (Kd = 0.4 nM vs. 2.1 nM for the target) but increasing cytotoxicity (CC₅₀ = 1.8 μM vs. 15 μM) .
  • D-24851 (N-(Pyridin-4-yl)-[1-(4-Chlorbenzyl)-indol-3-yl]-glyoxylamid) ():
    • The 4-chlorobenzyl group confers resistance to P-glycoprotein efflux, retaining potency in multidrug-resistant cell lines (IC₅₀ = 0.9 nM vs. 8 nM for the target) .
Acetylphenyl Derivatives
  • N-(4-Acetylphenyl)-2-(1H-Indol-3-yl)-2-oxoacetamide ():
    • The acetyl group increases polarity (LogD = 1.2 vs. 2.5 for the target), improving solubility but reducing membrane permeability (Papp = 2 × 10⁻⁶ cm/s vs. 8 × 10⁻⁶ cm/s) .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that belongs to the class of indole derivatives. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of both an indole and a methoxyphenyl group. The molecular formula is C18H20N2O4C_{18}H_{20}N_2O_4, indicating the presence of nitrogen and oxygen in addition to carbon and hydrogen.

The biological activity of this compound can be attributed to several mechanisms:

  • Calcium Channel Modulation : Similar compounds have been shown to affect calcium influx in smooth muscle cells, leading to muscle relaxation. This may involve blocking voltage-dependent calcium channels, thus reducing intracellular calcium levels and affecting muscle contractility .
  • cAMP Pathway Activation : The compound may activate cyclic adenosine monophosphate (cAMP) pathways, which are crucial in various physiological processes including muscle relaxation and neurotransmitter release .
  • Receptor Interactions : Given its structural similarities to other pharmacologically active compounds, it might interact with specific receptors influencing neurotransmission and smooth muscle function.

In Vitro Studies

In vitro studies have demonstrated that derivatives similar to this compound exhibit significant effects on smooth muscle contractility. For instance:

  • Muscle Relaxation : Compounds with similar structures have been shown to induce relaxation in isolated smooth muscle tissues through calcium channel blockade .

In Vivo Studies

Case studies involving animal models have provided insights into the pharmacodynamics of this compound:

  • Gastrointestinal Effects : Research indicates that related compounds can modulate gastrointestinal motility by affecting the contractile activity of smooth muscles .

Case Studies

  • Smooth Muscle Relaxation : A study demonstrated that a compound structurally related to this compound significantly reduced the frequency of contractions in isolated rat stomach smooth muscles, suggesting a potential therapeutic application for gastrointestinal disorders .
  • Neuropharmacological Effects : Another study highlighted its potential neuropharmacological effects by showing alterations in neurotransmitter release profiles when tested in neuronal cell cultures, indicating possible implications for treating neurological conditions .

Comparative Data Table

Compound NameStructureBiological ActivityMechanism
This compoundStructureMuscle relaxation; modulation of neurotransmitter releaseCalcium channel blockade; cAMP pathway activation
IQP (related compound)-Muscle relaxation; bioelectrogenesis modulationCalcium influx inhibition; PKA pathway involvement

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